molecular formula C8H6BrNO2 B1343088 4-Bromo-7-hydroxyisoindolin-1-one CAS No. 808127-81-3

4-Bromo-7-hydroxyisoindolin-1-one

Cat. No.: B1343088
CAS No.: 808127-81-3
M. Wt: 228.04 g/mol
InChI Key: ABPJPJVQBBXEHD-UHFFFAOYSA-N
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Description

4-Bromo-7-hydroxyisoindolin-1-one is a brominated isoindolinone derivative that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. The isoindolinone core is a privileged structure in drug discovery, recognized for its presence in a range of approved therapeutic agents and its ability to confer desirable drug-like properties . This compound is specifically functionalized with a bromo substituent, which makes it an excellent electrophilic coupling partner for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), and a phenolic hydroxy group, which can be involved in hydrogen bonding, influence physicochemical properties, and serve as a point for further functionalization . Researchers utilize this scaffold in the exploration and development of novel bioactive molecules. The broader class of isoindoline-based compounds has demonstrated significant pharmacological potential, with clinical applications spanning from antineoplastic agents to anti-inflammatory drugs . For instance, several approved drugs such as lenalidomide and pomalidomide feature the isoindoline-1,3-dione (phthalimide) structure and function as immunomodulatory agents (iMiDs) by binding to the protein cereblon, leading to targeted degradation of disease-relevant transcription factors . Furthermore, naturally occurring isoindolinones derived from fungal sources exhibit a diverse array of biological activities, including marked anti-inflammatory, antiviral, and anticancer effects, highlighting the therapeutic relevance of this structural motif . As a key synthetic intermediate, this compound provides researchers with a critical starting material for constructing complex molecular architectures, including fused polycyclic systems similar to those found in natural products and investigational compounds . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPJPJVQBBXEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 4 Bromo 7 Hydroxyisoindolin 1 One and Its Precursors

General Methodologies for Isoindolin-1-one (B1195906) Core Construction

The isoindolin-1-one ring system is a foundational structure in numerous natural products and synthetic compounds. researchgate.net Consequently, a variety of robust synthetic methods have been developed for its construction. These strategies can be broadly categorized into cyclization and annulation reactions.

Cyclization reactions are a primary method for constructing the isoindolin-1-one core, typically involving the formation of the five-membered lactam ring from a suitably functionalized benzene (B151609) derivative. A prominent approach is the electrophilic cyclization of o-(1-alkynyl)benzamides. This method provides a versatile route to a range of substituted isoindolin-1-ones under mild conditions. researchgate.netnih.gov The reaction proceeds by treating the o-(1-alkynyl)benzamide with an electrophile, such as iodine (I₂) or N-Bromosuccinimide (NBS), which triggers an intramolecular cyclization to form the isoindolinone ring. researchgate.netnih.gov The reaction is often highly regio- and stereoselective. nih.gov The choice of solvent and the addition of a base like sodium bicarbonate (NaHCO₃) can further optimize the reaction yield and selectivity. researchgate.net

Another effective cyclization strategy involves the basic condensation of an aldehyde with a multifunctional nitrile precursor in a one-pot reaction. For instance, aromatic or aliphatic aldehydes can react with compounds like 6-alkoxy-3-methylbenzene-1,2,4-tricarbonitrile. The key step is a regioselective hydrolysis or nucleophilic attack on a cyano group, followed by a 5-exo-trig cyclization involving a styryl double bond to form the isoindolinone ring. chemicalbook.com

Table 1: Examples of Cyclization Reactions for Isoindolin-1-one Synthesis
Starting MaterialReagents and ConditionsProduct TypeYieldReference
o-(1-Alkynyl)benzamideI₂, NaHCO₃, CH₃CN, room temp, 1 h3-Iodomethyleneisoindolin-1-oneGood to Excellent researchgate.net
o-(1-Alkynyl)benzamideNBS, CH₃CN, room temp3-Bromomethyleneisoindolin-1-oneGood to Excellent nih.gov
6-Alkoxy-3-methylbenzene-1,2,4-tricarbonitrile + AldehydeBasic condensation (one-pot)3-Substituted isoindolin-1-oneNot specified chemicalbook.com

Annulation reactions, which involve the formation of a new ring onto an existing one, represent another powerful strategy for synthesizing the isoindolinone framework. Transition metal-catalyzed C-H activation/annulation has emerged as a highly efficient method for constructing polycyclic systems that include the isoindolinone moiety. nih.gov This approach offers high atom- and step-economy by directly functionalizing C-H bonds. nih.gov For example, rhodium-catalyzed [4+1] annulation of ketoaldehydes with 1H-indol-1-amines can produce isoindolinone structures. researchgate.net This particular method involves a cascade of condensation, cyclization, and isomerization steps. researchgate.net

Recent advancements have also focused on atroposelective [4+1] annulation to create isoindolinones with both central and axial chirality. researchgate.net Chiral phosphoric acid catalysis, for instance, can guide the atroposelective reaction of ketoaldehydes and 1H-indol-1-amines to yield isotopically labeled and chiral isoindolinones with high enantioselectivity. researchgate.netresearchgate.netnih.gov These reactions highlight the sophisticated level of control that can be achieved in modern synthetic chemistry.

Table 2: Annulation Strategies for Isoindolinone Framework Construction
MethodCatalyst/ReagentsKey FeaturesReference
Transition Metal-Catalyzed C-H Activation/AnnulationTransition metals (e.g., Rhodium)High atom- and step-economy, direct C-H functionalization. nih.gov
Atroposelective [4+1] AnnulationChiral Phosphoric Acid (CPA)Synthesis of centrally and axially chiral isoindolinones; high enantioselectivity. researchgate.netresearchgate.netnih.gov

The synthesis of chiral isoindolinones is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Significant progress has been made in the catalytic asymmetric synthesis of the isoindolinone skeleton, primarily through chiral organocatalysis and transition metal catalysis. nih.govacs.org

Chiral organocatalysts, such as chiral phosphoric acids, phase transfer catalysts, and chiral thioureas, have been successfully employed to produce enantioenriched isoindolinones. nih.govacs.org Similarly, a range of chiral transition-metal complexes involving rhodium, palladium, iridium, copper, magnesium, and nickel have been developed for asymmetric transformations leading to these scaffolds. nih.gov These catalytic systems enable precise control over the formation of stereocenters during the construction of the isoindolinone ring. acs.org The development of new bifunctional chiral ammonium (B1175870) salts, for example, has been investigated for asymmetric cascade reactions to access key isoindolinone building blocks. acs.org

Regioselective Introduction of Bromine at the C-4 Position on Isoindolinone Structures

The synthesis of 4-bromo-7-hydroxyisoindolin-1-one requires the specific placement of a bromine atom at the C-4 position of the isoindolinone ring. This is most commonly achieved by utilizing a starting material that already contains the bromine atom in the correct position prior to the construction of the heterocyclic ring, rather than by direct bromination of the isoindolinone core.

Direct halogenation of an existing isoindolinone ring system at the C-4 position is not a commonly reported strategy. Such reactions on benzene rings bearing both activating (the nitrogen) and deactivating (the carbonyl) groups, along with the fused ring system, can lead to mixtures of products, making regiocontrol a significant challenge. The more prevalent and reliable approach is to begin the synthesis with a precursor that is already brominated at the desired position. For example, the synthesis of 4-bromoisoindolin-1-one (B1288941) can be achieved from 3-bromo-2-methylbenzoic acid. nih.gov This acid is first converted to its acid chloride, then to a methyl ester, which is subsequently subjected to benzylic bromination and finally cyclized with ammonia (B1221849) to yield the target 4-bromoisoindolin-1-one. chemicalbook.comnih.gov This multi-step but controlled sequence ensures the bromine is unambiguously located at the C-4 position.

Transition-metal catalysis offers powerful tools for constructing the isoindolinone ring from brominated precursors. Palladium-catalyzed reactions are particularly noteworthy in this context. For instance, palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines provides a one-step route to isoindole-1,3-diones, which are closely related to isoindolinones. nih.govnih.gov This methodology can tolerate various functional groups and can start from o-bromobenzoates, directly incorporating the bromine into the final heterocyclic structure. nih.govnih.gov

Similarly, palladium-catalyzed reactions of 2'-bromoacetophenone (B1265738) with primary amines under a carbon monoxide atmosphere can yield 3-methyleneisoindolin-1-ones. researchgate.net The starting brominated ketone ensures the final product retains the bromine atom on the aromatic ring. Cascade reactions involving palladium-catalyzed cyclocarbopalladation of propargylic amides containing an aryl iodide moiety, followed by cross-coupling reactions, also provide an efficient route to substituted isoquinolinones, a related class of heterocycles. beilstein-journals.org These examples demonstrate a recurring strategy: using a halogenated aromatic precursor and employing a transition metal to catalyze the formation of the heterocyclic ring. While not always directly yielding a simple 4-bromoisoindolin-1-one, these methods form the basis for synthesizing complex, substituted, and brominated isoindolinone frameworks. researchgate.netnih.gov

Table 3: Transition-Metal-Catalyzed Synthesis of Isoindolinone-Related Structures from Halogenated Precursors
Starting MaterialCatalyst/ReagentsProduct TypeYieldReference
o-Halobenzoates + Primary AminesPalladium catalyst, CO2-Substituted isoindole-1,3-dionesGood nih.govnih.gov
2'-Bromoacetophenone + Primary AminesPalladium catalyst, CO3-Methyleneisoindolin-1-onesModerate researchgate.net
Aryl/alkyl-substituted propargylic amides with aryl iodidePalladium catalyst, Arylboronic acids4-Methylene-3,4-dihydroisoquinolin-1(2H)-onesGood to High beilstein-journals.org

Strategies for Bromine Placement in Substituted Isoindolin-1-one Synthesis

The introduction of a bromine atom at the C-4 position of the isoindolinone ring is a key step. A primary strategy involves starting with a precursor that already contains the bromine atom in the desired position. This avoids potential issues with regioselectivity that can arise when brominating the heterocyclic ring system directly.

A well-documented route to the precursor, 4-bromoisoindolin-1-one, starts from 3-bromo-2-methylbenzoic acid. chemicalbook.com This multi-step synthesis involves the conversion of the benzoic acid to an intermediate which is then cyclized to form the lactam ring. chemicalbook.com

A typical synthetic sequence is as follows:

Activation of the Carboxylic Acid: 3-Bromo-2-methylbenzoic acid is first treated with an activating agent like thionyl chloride to form the corresponding acyl chloride. chemicalbook.com

Esterification and Bromination: The acyl chloride is then converted to a methyl ester. Subsequent radical bromination of the methyl group at the 2-position yields a bromomethyl intermediate.

Cyclization: Finally, treatment of the 3-bromo-2-(bromomethyl)benzoate intermediate with ammonia or an ammonia equivalent induces cyclization to furnish 4-bromoisoindolin-1-one. chemicalbook.com This reaction proceeds via nucleophilic attack of the nitrogen on the bromomethyl group, followed by lactam formation. chemicalbook.com

Another described method involves the direct cyclization of 3-bromo-2-bromomethyl-benzoic acid methyl ester with aqueous ammonia in tetrahydrofuran (B95107) to yield 4-bromoisoindolin-1-one. chemicalbook.com

Starting MaterialKey ReagentsProductReference
3-Bromo-2-methylbenzoic acid1. Thionyl chloride 2. Methanol/Triethylamine 3. NBS/AIBN 4. Ammonia4-Bromoisoindolin-1-one chemicalbook.com
3-Bromo-2-bromomethyl-benzoic acid methyl esterAqueous Ammonia, THF4-Bromoisoindolin-1-one chemicalbook.com

Selective Hydroxylation at the C-7 Position of the Isoindolinone Ring System

The selective introduction of a hydroxyl group at the C-7 position of the isoindolinone ring is arguably the most challenging step in the synthesis of the target compound. Aromatic C-H hydroxylation reactions often lack regioselectivity, leading to mixtures of isomers.

While direct hydroxylation methods for the isoindolinone ring are not extensively documented, enzymatic approaches represent a promising strategy for achieving high regioselectivity in C-H activation. For instance, engineered cytochrome P450 monooxygenases have demonstrated the ability to catalyze the regio- and stereoselective hydroxylation of C-H bonds at specific positions in complex molecules like steroids, a feat that is difficult to achieve with conventional chemical reagents. This highlights the potential of biocatalysis for functionalizing specific, unactivated C-H bonds on aromatic systems.

Synthetic Routes to Hydroxyisoindolin-1-ones

The synthesis of isoindolinones bearing a hydroxyl group on the aromatic ring typically involves using a starting material that already contains a hydroxyl group or a precursor functional group, such as a methoxy (B1213986) group, that can be later converted to a hydroxyl group. The existence of 7-hydroxyisoindolin-1-one (B1426136) is confirmed in chemical databases, indicating that synthetic pathways to this key intermediate are established. uni.lu

General methods for constructing the isoindolinone skeleton often utilize transition-metal-catalyzed reactions or condensation strategies. nih.gov For example, a one-pot synthesis of substituted isoindolin-1-ones can be achieved through the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde. clockss.org To produce 7-hydroxyisoindolin-1-one, this method would require starting with an appropriately substituted nitroarene precursor, such as 2-nitro-6-hydroxybenzaldehyde or a related derivative.

Sequential Functionalization Strategies for Poly-substituted Isoindolinone Derivatives

Creating a polysubstituted isoindolinone like this compound generally requires a sequential functionalization strategy. This involves the stepwise introduction of the desired substituents onto the aromatic ring. The order of these steps is crucial to control the regiochemical outcome, as existing substituents can influence the position of subsequent functionalizations through their directing effects.

A plausible synthetic strategy would involve:

Synthesis of a Monosubstituted Isoindolinone: Preparation of either 4-bromoisoindolin-1-one or 7-hydroxyisoindolin-1-one (or a protected version).

Second Functionalization: Introduction of the second substituent onto the pre-formed monosubstituted ring. For example, electrophilic bromination of 7-hydroxyisoindolin-1-one. The hydroxyl group is an activating, ortho-, para-director, which would direct the incoming bromine to the C-4 or C-6 position. Separating the desired 4-bromo isomer from the 6-bromo isomer would be a necessary purification step. Alternatively, performing a directed hydroxylation on 4-bromoisoindolin-1-one would be the other route, although as noted, selective C-7 hydroxylation is synthetically challenging.

Advanced strategies, such as catalyst-controlled directing group translocation, are being developed to achieve site-selective C-H functionalization in heterocyclic systems, which could offer more precise control in the synthesis of complex derivatives in the future.

Integrated Synthetic Pathways to this compound

An integrated pathway to this compound would most logically proceed through the synthesis of a key intermediate followed by a final functionalization step. Given the challenges of selective C-7 hydroxylation on a complex substrate, the most likely route would involve the synthesis of 7-hydroxyisoindolin-1-one followed by selective bromination.

Proposed Integrated Pathway:

Synthesis of 7-Hydroxyisoindolin-1-one: This would likely start from a commercially available, appropriately substituted benzene derivative, such as 3-hydroxyphthalic acid or a related compound. The synthesis would involve the formation of the five-membered lactam ring.

Electrophilic Bromination: The 7-hydroxyisoindolin-1-one intermediate would then be subjected to electrophilic bromination. Reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent could be employed. Due to the directing effect of the hydroxyl group, a mixture of 4-bromo and 6-bromo isomers is expected.

Isolation: The final step would be the chromatographic separation and purification of the desired this compound isomer.

This approach hinges on the successful synthesis of the 7-hydroxyisoindolin-1-one precursor and an efficient method for the separation of the resulting regioisomers after bromination.

Chemical Reactivity and Derivatization of 4 Bromo 7 Hydroxyisoindolin 1 One

Reactivity of the Bromine Moiety at C-4

The bromine atom at the C-4 position of the isoindolinone core is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, its application to simple halogenated isoindolinones is not extensively documented. For SNAr to proceed efficiently, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 4-bromo-7-hydroxyisoindolin-1-one, the electron-donating nature of the hydroxyl group and the lactam nitrogen may not sufficiently activate the ring for facile substitution by common nucleophiles under standard conditions. However, under forcing conditions or with highly activated nucleophiles, displacement of the bromide may be achievable.

Transition-metal-catalyzed cross-coupling reactions represent a powerful and widely utilized strategy for the functionalization of aryl bromides, including those on the isoindolinone scaffold. These reactions offer a mild and efficient means to form new bonds with a high degree of functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. nih.govnih.gov It involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organohalide. For this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-4 position. The general reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water).

Heck-Mizoroki Reaction: The Heck reaction is another palladium-catalyzed method for C-C bond formation, specifically for the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com This reaction would allow for the introduction of alkenyl substituents at the C-4 position of the isoindolinone core. Typical conditions involve a palladium catalyst, a base (often a tertiary amine like Et₃N), and a phosphine (B1218219) ligand.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of C-N bonds. researchgate.netnih.gov It allows for the coupling of an aryl halide with a primary or secondary amine. Applying this reaction to this compound would provide access to a variety of 4-amino-substituted isoindolinone derivatives. The catalytic system usually consists of a palladium precursor, a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃). While direct examples on 4-bromo-isoindolinones are not abundant in the provided search results, the reaction has been successfully applied to other bromo-substituted heterocyclic systems. nih.gov

Cross-Coupling Reaction Coupling Partner Catalyst/Ligand Base Resulting C-4 Substituent
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Aryl, Heteroaryl, Vinyl
Heck-MizorokiAlkenePd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃Alkenyl
Buchwald-Hartwig AminationR¹R²NHPd₂(dba)₃, BINAPNaOtBu, Cs₂CO₃Amino (NR¹R²)

Table 1: Overview of Potential Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position.

Transformations Involving the Hydroxyl Group at C-7

The phenolic hydroxyl group at the C-7 position offers another avenue for derivatization, primarily through reactions targeting the oxygen atom or by influencing the reactivity of the aromatic ring.

Etherification: The hydroxyl group can be converted to an ether linkage through various methods, with the Williamson ether synthesis being a classic approach. acs.orgrsc.orgresearchgate.netirb.hr This SN2 reaction involves the deprotonation of the hydroxyl group with a base (e.g., NaH, K₂CO₃) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. The choice of base and solvent is crucial to ensure efficient reaction and to avoid potential side reactions.

Esterification: The hydroxyl group can be readily esterified to form an ester. Common methods include reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine), or through a coupling reaction with a carboxylic acid. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and effective method for forming esters from alcohols and carboxylic acids. umich.eduacs.orgrsc.orgresearchgate.net

Reaction Reagent Conditions Resulting C-7 Functional Group
Etherification (Williamson)R-X (Alkyl halide)Base (e.g., NaH, K₂CO₃)Ether (-OR)
EsterificationR-COCl (Acid chloride)Base (e.g., Pyridine)Ester (-OCOR)
Esterification (Steglich)R-COOH, DCC, DMAPAnhydrous solventEster (-OCOR)

Table 2: Potential Etherification and Esterification Reactions at the C-7 Hydroxyl Group.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, different products can be obtained. For instance, oxidation with strong oxidizing agents could potentially lead to the formation of a quinone derivative. Fremy's salt (potassium nitrosodisulfonate) is a known reagent for the selective oxidation of phenols to quinones. nih.gov

Reduction: The phenolic hydroxyl group is generally stable to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). However, under more forcing conditions or with specific reagents, cleavage of the C-O bond could occur, leading to the corresponding dehydroxylated isoindolinone.

Modifications of the Lactam Ring System of Isoindolin-1-one (B1195906) Derivatives

The lactam ring of the isoindolin-1-one core can also be a site for chemical modification, primarily through reactions involving the nitrogen atom or cleavage of the amide bond.

N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be functionalized through alkylation or arylation reactions. N-alkylation can typically be achieved by treating the isoindolinone with a base (e.g., NaH) followed by an alkyl halide. N-arylation can be accomplished using transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, with the isoindolinone acting as the nucleophile.

Lactam Ring Opening: The amide bond of the lactam can be cleaved under hydrolytic conditions. Acid- or base-catalyzed hydrolysis will open the lactam ring to afford the corresponding 2-(aminomethyl)-3-bromobenzoic acid derivative. The conditions for hydrolysis can be tuned to control the reaction rate and selectivity.

Modification Reagents/Conditions Product
N-AlkylationBase (e.g., NaH), R-XN-Alkyl-4-bromo-7-hydroxyisoindolin-1-one
Lactam HydrolysisH₃O⁺ or OH⁻, heat2-(Aminomethyl)-3-bromo-6-hydroxybenzoic acid

Table 3: Potential Modifications of the Lactam Ring.

N-Substitution Strategies in Isoindolinone Chemistry

The nitrogen atom of the isoindolinone ring is a key handle for introducing structural diversity. A variety of substituents can be introduced at this position, significantly influencing the molecule's properties.

One common approach involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various primary amines. nih.gov This one-pot synthesis, often catalyzed by platinum nanowires under a hydrogen atmosphere, provides an efficient route to a wide range of N-substituted isoindolinones in excellent yields. nih.gov Another method utilizes a palladium acetate/formic acid system for the reductive intramolecular cyclization of 2-formylbenzoic acid and an amine, which proceeds without the need for a ligand.

N-substituted isoindolinones can also be synthesized through the copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org This method avoids the use of halogenated precursors and expensive or toxic reagents. organic-chemistry.org Furthermore, palladium-catalyzed C-H carbonylation of primary benzylamines offers a direct route to N-substituted benzolactams. organic-chemistry.org

The following table summarizes various methods for the N-substitution of isoindolinones:

Reaction TypeStarting MaterialsCatalyst/ReagentsKey Features
Reductive C-N coupling and intramolecular amidation2-carboxybenzaldehyde, primary aminesPlatinum nanowires, H₂One-pot synthesis, excellent yields. nih.gov
Reductive intramolecular cyclization2-formylbenzoic acid, aminesPd(OAc)₂, HCOOHLigand-free conditions.
sp³ C-H functionalization2-alkyl-N-substituted benzamidesCopper catalystAvoids halogenated precursors. organic-chemistry.org
C-H carbonylationPrimary benzylaminesPalladium catalyst, CO surrogateGas-free conditions possible. organic-chemistry.org

C-3 Functionalization and Alkylation of Isoindolinones

The C-3 position of the isoindolinone scaffold is another critical site for introducing molecular diversity, leading to the formation of 3,3-disubstituted isoindolinones, which are important structural motifs in many biologically active compounds. researchgate.net

A powerful strategy for C-3 functionalization involves the in situ formation of 3-methyleneisoindolinones from isoindolinone-based propargylic alcohols via an acid-catalyzed Meyer–Schuster rearrangement. researchgate.net These reactive intermediates can then undergo intermolecular Friedel–Crafts alkylation to yield 3,3-disubstituted isoindolinones. researchgate.net Another approach is the HOTf-catalyzed Mannich-type dehydrative coupling reaction between 3-aryl-3-hydroxyisoindolinones and unactivated alkyl ketones to synthesize C-3 alkylated 3,3-disubstituted isoindolinones. researchgate.net

Direct alkylation of carbanions derived from isoindolinones containing a chiral auxiliary on the nitrogen atom is a highly effective method for the asymmetric synthesis of 3-substituted isoindolinones. acs.org This approach has been successfully applied in drug discovery projects. acs.org

The table below outlines different methods for C-3 functionalization and alkylation:

Reaction TypeKey Intermediates/ReagentsProduct Type
Meyer–Schuster rearrangement and Friedel–Crafts alkylation3-methyleneisoindolinones3,3-disubstituted isoindolinones. researchgate.net
Mannich-type dehydrative coupling3-aryl-3-hydroxyisoindolinones, alkyl ketonesC-3 alkyl 3,3-disubstituted isoindolinones. researchgate.net
Direct alkylation of chiral carbanionsN-tert-butyl-sulfinyl-substituted isoindolinones, alkylating agentsChiral 3-substituted isoindolinones. acs.org

Ring-Opening and Rearrangement Processes in Isoindolinone Derivatives

Ring-opening and rearrangement reactions of isoindolinone derivatives provide pathways to novel and structurally diverse heterocyclic systems. These transformations can be triggered by various reagents and conditions, leading to significant alterations of the initial isoindolinone scaffold.

For instance, the reaction of bicyclo[2.2.2]octanone derivatives under radical conditions can lead to unexpected rearrangement products instead of the anticipated cyclized isotwistane. nih.gov This rearrangement is proposed to proceed through a cascade of cyclization and ring-opening steps. nih.gov

In the context of related nitrogen-containing heterocycles, isodiazenes generated from amines can undergo rearrangements. acs.org Mechanistic studies suggest that many of these transformations proceed through an azomethine imine intermediate, which can then rearrange to a cyclic hydrazone. acs.orgacs.org This process involves a self-catalysis mechanism via a dimeric tetrazine intermediate. acs.orgacs.org While not directly demonstrated on this compound itself, these examples highlight the potential for complex rearrangements within related heterocyclic systems.

Multi-Component Reactions for Structural Diversification of Substituted Isoindolinones

Multi-component reactions (MCRs) are highly efficient synthetic strategies for the rapid construction of complex molecules from simple starting materials in a single step. Ugi-type MCRs, for example, have been successfully employed to synthesize isoindolin-1-one derivatives. nih.gov By using methyl 2-formylbenzoate (B1231588) as a key starting material, these one-pot procedures under acidic conditions can generate diverse and potentially biologically active scaffolds. nih.gov This approach allows for the facile introduction of multiple points of diversity in the final isoindolinone structure. nih.gov

Computational and Spectroscopic Characterization in Isoindolinone Research

Advanced Spectroscopic Techniques for Structural Elucidation of 4-Bromo-7-hydroxyisoindolin-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of isoindolinone derivatives, signals corresponding to the protons of the isoindolinone core typically appear in the range of δ 6.45–8.48 ppm. acs.org For this compound, specific chemical shifts would be expected for the aromatic protons and the methylene (B1212753) protons of the isoindolinone ring, as well as a signal for the hydroxyl proton. The exact positions of these signals are influenced by the electronic effects of the bromo and hydroxyl substituents.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactam ring in isoindolinone derivatives typically shows a characteristic resonance. acs.org The carbons in the aromatic ring of this compound would exhibit distinct signals, with their chemical shifts influenced by the attached bromo and hydroxyl groups.

A theoretical study on a related compound, 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, demonstrated the use of the GIAO (Gauge-Including Atomic Orbital) approach to calculate ¹H and ¹³C NMR chemical shifts, which were found to be in good agreement with experimental data. researchgate.net Similar computational approaches could be applied to predict and verify the NMR spectra of this compound.

Table 1: Predicted NMR Data for Isoindolinone Derivatives

NucleusPredicted Chemical Shift (ppm)Notes
¹H (Aromatic)6.45–8.48General range for isoindolinone protons. acs.org
¹³C (Carbonyl)VariesCharacteristic signal for the lactam carbonyl group. acs.org

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad and strong absorption band is anticipated for the hydroxyl (-OH) group, typically appearing in the region of 3200-3600 cm⁻¹.

N-H Stretch: The secondary amine (N-H) in the lactam ring will also exhibit a stretching vibration, usually in the range of 3300-3500 cm⁻¹.

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl (C=O) group of the lactam is a key diagnostic feature for isoindolinones, generally found between 1699 and 1779 cm⁻¹. acs.org

C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

The precise positions of these peaks can provide information about the molecular environment and any intermolecular interactions, such as hydrogen bonding. libretexts.org

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3200-3600Strong, Broad
N-H (lactam)3300-3500Moderate
C=O (lactam)1699-1779Strong, Sharp
C-BrBelow 800Moderate to Strong

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₆BrNO₂, the expected molecular weight is approximately 228.04 g/mol . bldpharm.combiosynth.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. rsc.org The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in two peaks in the mass spectrum (M+ and M+2) with a roughly 1:1 intensity ratio for any fragment containing a bromine atom. youtube.commiamioh.edu

The fragmentation pattern in mass spectrometry provides a molecular fingerprint. libretexts.org For this compound, fragmentation would likely involve the loss of small molecules such as CO, H₂O, or the bromine atom, leading to the formation of stable carbocations or radical cations. youtube.comresearchgate.net

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₈H₆BrNO₂ bldpharm.combiosynth.com
Molecular Weight~228.04 g/mol bldpharm.combiosynth.com
Isotopic PatternM+ and M+2 peaks in a ~1:1 ratio due to Bromine youtube.commiamioh.edu

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure. researchgate.net

For this compound, a successful single-crystal XRD analysis would reveal:

The planar structure of the isoindolinone ring system.

The precise positions of the bromine and hydroxyl substituents on the aromatic ring.

The packing of the molecules in the crystal lattice, highlighting any intermolecular hydrogen bonding involving the hydroxyl and lactam groups.

The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing fundamental crystallographic data. mdpi.comresearchgate.net

Quantum Chemical Calculations and Molecular Modeling of Isoindolinone Systems

Computational chemistry provides a powerful complement to experimental techniques, offering insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of molecules. acs.orgrsc.org DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of this compound.

Calculate Spectroscopic Properties: Simulate vibrational frequencies (FTIR) and NMR chemical shifts, which can be compared with experimental data for structural validation. researchgate.netnih.gov

Analyze Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. acs.org

Determine Electronic Properties: DFT can be used to calculate various electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness, which provide insights into the molecule's chemical behavior. acs.org

In a study of isoindoline-1,3-diones, DFT calculations were used to investigate molecular and electronic properties, as well as to perform theoretical vibrational and NMR calculations. acs.org Similar computational studies on this compound would provide a deeper understanding of its structure-property relationships.

Frontier Molecular Orbital (FMO) Analysis in Isoindolinone Derivatives

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

In the context of isoindolinone derivatives, FMO analysis helps in understanding their reaction mechanisms. wikipedia.org For instance, in reactions like cycloadditions, the interaction between the HOMO of one reactant and the LUMO of another is key to determining if the reaction is allowed. wikipedia.org For large or complex molecules, traditional FMOs can be delocalized, making it difficult to pinpoint reactive sites. In such cases, concepts like frontier molecular orbitalets (FMOLs), which are localized in both physical and energy space, can be used to identify the specific reactive regions of the molecule. nih.gov

The energies of the HOMO, LUMO, and the corresponding energy gap for a series of isoindolinone analogs can be calculated using quantum chemical methods like Density Functional Theory (DFT). These values provide insight into the molecule's charge transfer properties and its tendency to engage in chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Conceptual FMO Data for Hypothetical Isoindolinone Derivatives This table presents illustrative data to demonstrate the principles of FMO analysis. Actual values would be obtained from specific quantum chemical calculations.

Compound Substituent at C4 Substituent at C7 HOMO (eV) LUMO (eV) Energy Gap (eV)
A -Br -OH -6.2 -1.5 4.7
B -Cl -OH -6.3 -1.6 4.7
C -Br -OCH₃ -6.0 -1.4 4.6

| D | -H | -H | -5.9 | -1.2 | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping of Isoindolinone Compounds

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps in identifying the regions that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red typically indicating regions of highest negative potential (nucleophilic sites, often associated with lone pairs on electronegative atoms like oxygen) and blue indicating regions of highest positive potential (electrophilic sites). researchgate.net

For isoindolinone compounds, MEP analysis can pinpoint the reactive parts of the molecule. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it a likely site for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atom attached to the nitrogen and protons on the aromatic ring would show positive potential (blue or green), indicating their electrophilic character. Understanding these electrostatic features is crucial for predicting intermolecular interactions, including how a molecule like this compound might interact with a biological target. nih.gov

Table 2: Representative MEP Values for Functional Groups in Isoindolinones This table shows typical electrostatic potential ranges for different atomic regions within a molecule. The color scale helps visualize these potentials.

Molecular Region Functional Group Typical Electrostatic Potential (kcal/mol) Color Representation
Carbonyl Oxygen C=O -15 to -25 Red
Amide Nitrogen N-H -5 to +5 Green/Yellow
Amide Hydrogen N-H +10 to +20 Blue
Aromatic Ring C₆H₄ -5 to +5 Green

| Halogen (e.g., Br) | C-Br | -5 to 0 | Yellow/Green |

Conformational Analysis and Stability Studies of Substituted Isoindolinones

Table 3: A-Values (Conformational Free Energy) for Common Substituents This table, typically used for cyclohexane (B81311) systems, illustrates how different substituents have varying energetic preferences for the equatorial position due to steric bulk. This principle can be conceptually applied to understand steric effects in other ring systems. lumenlearning.com

Substituent (R) A-Value (kcal/mol)
-F 0.28
-Cl 0.52
-Br 0.55
-OH 0.94
-CH₃ 1.74

In Silico Approaches for Investigating Isoindolinone Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as an isoindolinone derivative, binds to a macromolecular target, typically a protein. mdpi.com This method explores various possible orientations and conformations (poses) of the ligand within the protein's binding site and scores them based on their predicted binding affinity. youtube.com Software like AutoDock is commonly used for these simulations, employing algorithms to find the most favorable binding mode. mdpi.comnih.gov

In research on isoindolinone derivatives as potential inhibitors of enzymes like phosphoinositol-3-kinase γ (PI3Kγ), molecular docking has been used to identify key interactions between the ligand and amino acid residues in the active site. nih.gov The results are often evaluated using a scoring function that estimates the binding free energy, with lower scores indicating a more stable complex. nih.gov Docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, providing a rationale for the compound's biological activity and guiding the design of more potent analogs. nih.govyoutube.com

Table 4: Example Molecular Docking Results for an Isoindolinone Analog This table presents a hypothetical summary of a molecular docking simulation, showing the type of data generated.

Parameter Value/Description
Protein Target PI3Kγ (Phosphoinositol-3-kinase γ)
Docking Software AutoDock 4.2
Best Docking Score -8.5 kcal/mol
Predicted Ki 2.1 µM
Key H-Bond Interactions VAL851, LYS802, SER774

| Key Hydrophobic Interactions | TRP760, ILE777, ILE932 |

Molecular Dynamics Simulations for Dynamic Interaction Analysis of Isoindolinones

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. unilim.fryoutube.com MD simulations provide a more realistic representation of the biological environment, treating the protein as a flexible entity and often including explicit solvent molecules. nih.gov These simulations are crucial for assessing the stability of the binding pose predicted by docking. youtube.com

By running simulations for nanoseconds or longer, researchers can observe how the ligand and protein adapt to each other. nih.gov Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. youtube.com MD simulations can confirm whether the key interactions identified in docking are maintained over time, thus providing stronger evidence for a proposed binding mode. nih.govresearchgate.net

Table 5: Key Parameters Analyzed in Molecular Dynamics (MD) Simulations This table outlines common metrics used to interpret the results of an MD simulation.

Parameter Description Implication of a Stable Value
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atoms from a reference structure over time. The complex is stable and does not undergo major conformational changes.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Identifies which parts of the protein are flexible or rigid.
Radius of Gyration (Rg) Measures the compactness of the protein structure. The protein maintains its overall fold and does not unfold.

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein. | Confirms the persistence of key binding interactions. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Isoindolinone Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgresearchgate.net These models are built by calculating a set of molecular descriptors (numerical representations of a molecule's structure and properties) for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to an observed activity (e.g., IC₅₀) or property (e.g., solubility). longdom.orgmdpi.com

For isoindolinone analogues, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach saves significant time and resources in the drug discovery process. nih.gov The resulting models, often visualized as 3D contour maps (e.g., from CoMFA or CoMSIA studies), can highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing clear guidance for optimizing the lead compound's structure to enhance its activity. nih.gov

Table 6: Common Molecular Descriptors Used in QSAR/QSPR Models This table lists examples of descriptors that quantify different aspects of a molecule's structure and are used to build predictive models. researchgate.net

Descriptor Type Example Descriptors Property Represented
Electronic Dipole moment, Partial charges Charge distribution, Polarity
Topological Molecular connectivity indices, Wiener index Atomic connectivity, Molecular branching
Thermodynamic Heat of formation, Molar refractivity Energy, Volume, Polarizability
Spatial (3D) Surface area, Molecular volume Molecular size and shape

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity |

Isoindolinone Derivatives as Scaffolds in Target-Oriented Research

The inherent drug-like properties of the isoindolinone framework have made it a focal point for the development of targeted therapeutic agents and research compounds. nih.govnih.gov Scientists leverage this scaffold to systematically investigate biological pathways by creating derivatives that interact with specific enzymes and receptors with high affinity and selectivity.

Isoindolinone derivatives have been extensively studied as inhibitors of a wide array of enzymes, providing crucial insights into enzyme structure and function. The scaffold serves as a core structure that can be chemically modified to target the active sites of various enzyme classes.

Kinases: Kinases are a major target class, and isoindolinone-based compounds have emerged as potent inhibitors. A series of substituted isoindolinone ureas were found to be effective inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2), with several analogs showing enzymatic inhibition at concentrations below 50 nM. nih.gov In the realm of cancer research, virtual screening of an isoindolinone library identified compounds with high binding affinity (up to -10.1 kcal/mol) for Cyclin-dependent kinase 7 (CDK7), a key target in breast cancer. nih.gov Furthermore, structural optimization of an existing inhibitor led to the identification of an isoindoline-containing compound (Compound 49 ) as a new, highly potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) with an IC₅₀ value of 0.9 nM. acs.org Molecular modeling studies have also explored isoindolin-1-one (B1195906) derivatives as potent and selective inhibitors of PI3Kγ, a kinase implicated in gastric carcinoma. nih.gov

Cholinesterases: As a key target in Alzheimer's disease, cholinesterases have been a focus for isoindolinone-based inhibitor design. nih.gov Researchers have designed isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase (AChE) inhibitors. nih.gov One such compound (3b ) was identified as a potent and selective human AChE inhibitor with an IC₅₀ value of 0.361 μM, acting through a non-competitive mode of inhibition. nih.gov Another study developed a series of isoindoline-1,3-dione hybrids that also displayed potent AChE inhibitory activity, with IC₅₀ values ranging from 2.1 to 7.4 μM. sigmaaldrich.com However, not all modifications are successful; a comparative study using an isoindolinone scaffold as a structural analog of the known AChE inhibitor Donepezil found that the synthesized compounds did not cause significant AChE inhibition, highlighting the strict geometric and functional requirements for effective binding. nih.gov

Topoisomerase: Isoindolone-related structures have shown promise as topoisomerase inhibitors, which are crucial anticancer agents that interfere with DNA replication in cancer cells. youtube.comyoutube.com Fused heterocyclic systems containing the isoindolinone core, such as isoindolo[2,1-a]quinoxalines, have been investigated as potent inhibitors of Topoisomerase I, where they are believed to cause DNA damage by poisoning the enzyme. nih.gov While Topoisomerase II is also a critical anticancer target, specific research on simple this compound derivatives as Topo II inhibitors is less documented, though the general class of Topo II inhibitors remains a vital area of cancer chemotherapy research. nih.govambeed.com

DPP-4: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of drugs used to treat type 2 diabetes. wikipedia.orgwikipedia.org The isoindoline (B1297411) scaffold has been successfully employed to develop potent and selective DPP-4 inhibitors. researchgate.netnih.gov Focused structure-activity relationship (SAR) studies of isoindoline derivatives led to the discovery of highly potent inhibitors, with one compound demonstrating 95% inhibition of plasma DPP-4 activity at a 1 mg/kg dose in rats. nih.gov

Urease: Urease enzymes are significant targets in both medicine, due to their role in pathogenic bacterial infections, and agriculture. usda.govmdpi.com A series of 2,3-disubstituted isoindolin-1-one derivatives were synthesized and evaluated for their ability to inhibit Jack bean urease. nih.gov All sixteen synthesized compounds showed inhibitory activity, with compound 5c being the most potent, exhibiting an IC₅₀ of 10.07 ± 0.28 µM, which is over twofold more potent than the standard inhibitor thiourea. nih.gov

Table 1: Isoindolinone Derivatives as Enzyme Inhibitors

Compound Class Target Enzyme Reported Potency (IC₅₀ / Kᵢ) Reference
Isoindolinone Ureas KDR Kinase < 50 nM (enzymatic) nih.gov
Isoindoline Derivative (49 ) HPK1 Kinase 0.9 nM (IC₅₀) acs.org
Isoindoline-1,3-dione (3b ) Acetylcholinesterase (hAChE) 0.361 μM (IC₅₀) nih.gov
Isoindolin-1-one (5c ) Urease 10.07 ± 0.28 µM (IC₅₀) nih.gov
Isoindoline Derivatives DPP-4 Potent inhibition (qualitative) researchgate.netnih.gov
Isoindolinone Derivatives Carbonic Anhydrase (hCA II) 9.32 ± 2.35 nM (Kᵢ) nih.gov

Beyond enzyme inhibition, the isoindolinone scaffold is a valuable framework for developing ligands that modulate receptor activity. These derivatives are used to explore receptor binding pockets and to develop compounds with specific agonist, antagonist, or allosteric modulating properties.

A notable area of research is the development of isoindolin-1-one derivatives as positive allosteric modulators (PAMs) for group II metabotropic glutamate (B1630785) receptors (mGluR₂/mGluR₃). nih.gov These receptors are therapeutic targets for various neurological disorders. One study reported the development of a series of isoindolone derivatives as mGluR₂ PAMs, with a lead compound, AZ12559322, showing high binding affinity (Kᵢ for mGluR₂ = 1.31 nM) and excellent selectivity over other mGluR subtypes. nih.gov This high affinity and selectivity underscore the potential of the isoindolinone framework to generate precise tools for studying receptor function.

The biological activity of isoindolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Researchers systematically alter these substituents to establish structure-activity relationships (SAR), which guide the design of more potent and selective compounds.

For instance, in the development of isoindolinone-based urease inhibitors, a study of sixteen different derivatives showed that the specific groups attached at the N-2 and C-3 positions were critical for inhibitory potency. nih.gov Similarly, when investigating isoindolinone derivatives for antioxidant activity, the presence of a cyclohexanol (B46403) group resulted in the highest activity, whereas an ethyl group led to the lowest, demonstrating the significant electronic and steric influence of the substituent. nih.gov In the context of kinase inhibition, the addition of a urea (B33335) moiety to the isoindolinone scaffold was key to achieving potent KDR kinase inhibition. nih.gov Molecular docking studies on isoindoline-1-one derivatives targeting antibacterial activity revealed that a piperidine (B6355638) moiety could be positioned within the binding pocket of the target protein through specific hydrogen bonding and hydrophobic interactions, thereby enhancing its activity. nih.gov Furthermore, control investigations into isoindolinone derivatives with antiviral activity against SARS-CoV-2 3CL protease showed that both the quaternary carbons and a hydroxyl group were essential for their bioactivity. rsc.org

Design and Development of Novel Isoindolinone-Based Research Probes

The versatility of the isoindolinone scaffold extends to its use in creating sophisticated research probes. These are specially designed molecules, often incorporating labels or functional groups, that help elucidate complex biological mechanisms.

The development of functionalized isoindolinones is guided by rational design principles that leverage an understanding of the target's structure and the compound's SAR. A common strategy is the modular or fragment-based approach, where different chemical moieties are combined to optimize interactions with the target. For example, in designing novel carbonic anhydrase inhibitors, a modular strategy involving a "head, core, linker, and tail" was employed. nih.gov The isoindolinone scaffold served as the core pharmacophore, while a sulfonyl group was chosen as the "head" to coordinate with the zinc ion in the enzyme's active site. nih.gov

Another powerful design principle is bioisosterism, where a known active part of a molecule is replaced with a group having similar physical or chemical properties to improve potency or pharmacokinetic properties. This was used in an innovative design strategy for a novel acaricide, combining bioisosterism with new cyclization methods to generate a highly effective isoindolinone-based derivative.

To visualize and quantify biological processes in real-time, isoindolinone derivatives can be synthesized with isotopic labels, making them suitable for advanced imaging techniques. A prime example is the synthesis of radiolabeled isoindolone-based ligands for studying metabotropic glutamate receptor 2 (mGluR₂) in the brain.

Researchers have successfully synthesized [¹¹C]-labeled isoindolone derivatives for use as tracers in Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive technique that allows for the in vivo quantification of receptor density and ligand binding. nih.gov In addition to carbon-11, tritium (B154650) ([³H]) has also been incorporated into these molecules (e.g., [³H]AZ12559322) for use in ex vivo autoradiography, a technique that provides a high-resolution map of receptor distribution in tissue sections. nih.gov These labeled probes are invaluable tools for understanding the pharmacokinetics and target engagement of isoindolinone-based compounds and for validating their potential in preclinical studies.

Isoindolinones in Materials Science Research

In the realm of materials science, the isoindolinone scaffold is recognized for its potential in creating advanced organic materials. Its structure allows for facile chemical modification at various positions, enabling the fine-tuning of its electronic and optical properties. ontosight.ai This adaptability has led to the exploration of isoindolinone derivatives in cutting-edge applications, particularly in the fields of organic electronics and optoelectronics.

The isoindolinone scaffold has been identified as a promising component in the development of organic semiconductors, which are the active materials in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The performance of these devices is intrinsically linked to the charge-transporting capabilities and energy levels of the organic materials used.

Isoindolinone derivatives can be engineered to function as electron-accepting units within a donor-acceptor (D-A) molecular architecture, a common strategy for creating efficient organic semiconductors. thieme-connect.de This acceptor characteristic is crucial for facilitating charge separation and transport in organic solar cells and for balancing charge injection in OLEDs. The delocalized π-electron system within the isoindolinone structure contributes to its potential as a candidate for these applications. acgpubs.org

Research has shown that incorporating isoindolinone moieties can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect of designing materials for optoelectronic devices. researchgate.net For instance, indoline (B122111) dyes, which share structural similarities with isoindolinones, have been successfully employed as electron donors in solution-processed organic solar cells. nih.gov In one study, a bulk-heterojunction solar cell using the indoline dye D149 blended with a fullerene acceptor (PC70BM) achieved a power conversion efficiency of up to 1.29%, with an open-circuit voltage of 0.90 V. nih.gov

Furthermore, the general class of isoindoline-1,3-diones has been investigated for its electronic properties, demonstrating that charge transfer can occur within the molecule, a key process for semiconductor applications. The versatility of the scaffold allows for the synthesis of a wide array of derivatives, opening avenues for new materials in organic electronics. organic-chemistry.org

Table 1: Performance of an Organic Solar Cell Utilizing an Indoline-Based Dye

ParameterValue
Device StructureBulk-Heterojunction (BHJ)
Electron DonorD149 (Indoline Dye)
Electron AcceptorPC70BM
Power Conversion Efficiency (PCE)1.29%
Short-Circuit Current Density (Jsc)4.58 mA·cm⁻²
Open-Circuit Voltage (Voc)0.90 V
Fill Factor (FF)0.31
Data sourced from a study on solution-processed organic photovoltaics. nih.gov

The optoelectronic properties of a material describe its interaction with light and its electrical response to that interaction. Isoindolinone-containing systems have demonstrated intriguing optical behaviors that make them suitable for various optoelectronic applications. These properties are largely governed by the delocalized π-electrons within the molecular structure. acgpubs.org

Key optical parameters that have been investigated in isoindolinone derivatives include UV-Vis absorption, transmittance, optical band gap (Eg), and refractive index. acgpubs.orgresearchgate.net Studies on several N-substituted isoindole-1,3-dione derivatives revealed that their primary absorption peaks are in the near-ultraviolet (NUV) region, typically between 229 and 231 nm. acgpubs.org The optical band gap is a crucial parameter that determines a material's conductivity type and its potential application in electronic devices. researchgate.net For the studied isoindole-1,3-dione compounds, the optical band gap values were calculated to be in the range of 4.37 to 4.70 eV. researchgate.net

Theoretical studies using density functional theory (DFT) have also been employed to understand the optoelectronic properties of isoindolinone structures. For example, calculations on an isoindoline-1,3-dione-fullerene conjugate predicted a HOMO-LUMO energy gap as low as 1.148 eV, suggesting potential for red-shifted absorption spectra. Such computational models are vital for designing novel molecules with tailored properties for specific applications.

Beyond linear optics, organic molecules with extensive π-electron delocalization, like isoindolinones, are considered strong candidates for nonlinear optical (NLO) materials. acgpubs.org NLO materials have applications in high-speed telecommunications and optical data storage. acgpubs.org Theoretical investigations into isoindoline-1,3-dione-fullerene systems have shown a propensity for NLO activity, indicating that electronic charge can be effectively transferred within the molecule, a prerequisite for a strong NLO response. researchgate.net

Table 2: Optical Properties of Selected N-Substituted Isoindole-1,3-dione Derivatives

CompoundAbsorption Max (λ_max) (nm)Optical Band Gap (Eg) (eV)Absorbance Band Edge (E_Abs-be) (eV)
Compound 52314.6504.366
Compound 62294.3704.459
Compound 72304.7004.662
Compound 82304.5604.524
Compound 92304.5204.507
Compound 102304.5404.491
Data represents a selection of compounds from a study investigating the optical properties of novel isoindole-1,3-dione derivatives. The specific structures are detailed in the source publication. researchgate.net

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Compound Name
4-Bromo-7-hydroxyisoindolin-1-one
Isoindolinone
1,3-dihydro-2H-isoindol-1-one
Thalidomide
1-substituted 2,3-dihydroisoindoles
3-substituted isoindolinones
4-Bromoisoindolin-1-one (B1288941)
3-bromo-2-methylbenzoic acid
3-bromo-2-bromomethyl-benzoic acid methyl ester
4-Bromo-7-hydroxy-1-indanone
Vaniprevir
Poly (ADP-ribose) polymerase (PARP)
7-Bromo-4-chloroisoindolin-1-one

Future Directions and Emerging Research Avenues for 4 Bromo 7 Hydroxyisoindolin 1 One

Development of Sustainable and Green Synthetic Routes for Halogenated and Hydroxylated Isoindolinones

The chemical synthesis of complex molecules like 4-Bromo-7-hydroxyisoindolin-1-one is traditionally reliant on methods that can be resource-intensive and generate significant waste. The future of isoindolinone synthesis lies in the adoption of green chemistry principles, a move that is both environmentally responsible and economically astute.

Recent progress has focused on replacing hazardous reagents and minimizing energy consumption. For instance, the use of transition metal catalysts in one-pot reactions is a significant step forward, allowing for the construction of the isoindolinone core from readily available starting materials under mild conditions. researchgate.net Researchers are also exploring metal-free synthetic pathways, which are particularly advantageous in pharmaceutical applications where metal contamination is a critical concern. nih.gov One such innovative, one-pot method utilizes chlorosulfonyl isocyanate and various alcohols to produce isoindolinone derivatives in good yields, showcasing a sustainable and efficient alternative. nih.gov

Future research will likely focus on several key areas:

Catalyst Innovation: The development of novel, highly efficient, and recyclable catalysts will be crucial. This includes exploring earth-abundant metal catalysts and novel organocatalysts to replace their more expensive and toxic precious metal counterparts.

Solvent Selection: A shift towards benign solvents, such as water or bio-based solvents, or even solvent-free reaction conditions, will be a priority.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product, such as cascade reactions and multicomponent reactions, will be at the forefront of green synthesis. researchgate.net

Green Chemistry ApproachPotential Application in Isoindolinone SynthesisAnticipated Benefits
Flow Chemistry Continuous production of this compound and its derivatives.Improved safety, scalability, and process control.
Biocatalysis Use of enzymes for stereoselective synthesis of chiral isoindolinones.High selectivity, mild reaction conditions, and reduced environmental impact.
Microwave-Assisted Synthesis Accelerated reaction times for the formation of the isoindolinone ring.Increased reaction rates and yields, and reduced energy consumption.

Advanced Computational Methodologies for Predicting Isoindolinone Reactivity and Interactions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, with its distinct electronic and steric features, computational modeling offers a powerful lens through which to predict its behavior and guide experimental work.

Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of isoindolinones. These calculations can help rationalize reaction outcomes and predict the most likely sites for chemical modification. For example, understanding the electron distribution in the aromatic ring can guide the regioselective introduction of further substituents.

Molecular dynamics (MD) simulations, on the other hand, can model the dynamic behavior of isoindolinones and their interactions with biological macromolecules, such as proteins. This is particularly valuable for predicting binding affinities and understanding the molecular basis of biological activity. In silico molecular docking studies have already shown promise in identifying potential protein targets for isoindolinone derivatives. researchgate.net

Future advancements in this area will likely involve:

More Accurate Force Fields: The development of more refined force fields for molecular simulations will enable more accurate predictions of isoindolinone conformations and binding energies.

Hybrid QM/MM Methods: Combining the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment will provide a more realistic model of enzymatic reactions and protein-ligand interactions.

Machine Learning Potentials: The use of machine learning to develop interatomic potentials could dramatically accelerate the speed of molecular simulations without sacrificing accuracy.

Exploration of Novel Biological Targets for Highly Substituted Isoindolinone Scaffolds

The isoindolinone core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. nih.govrsc.org The specific substitution pattern of this compound, with its hydrogen bond donor (hydroxyl group) and halogen atom, suggests a high potential for specific interactions with biological targets.

While some isoindolinone derivatives have been investigated for their anticancer and antioxidant properties, the full spectrum of their biological activities remains largely unexplored. researchgate.netnih.gov Future research will aim to identify novel protein targets for this class of compounds. This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational approaches.

Key research avenues include:

Phenotypic Screening: Testing libraries of substituted isoindolinones in cell-based assays can reveal unexpected biological activities and provide starting points for target identification.

Affinity-Based Proteomics: Attaching a chemical probe to an isoindolinone derivative can allow for the "pull-down" and identification of its protein binding partners from a cell lysate.

Fragment-Based Drug Discovery: The isoindolinone scaffold can be used as a starting point for fragment-based screening, where small molecular fragments are tested for their ability to bind to a specific protein target.

Potential Therapeutic AreaRationale for Isoindolinone Exploration
Neurodegenerative Diseases The structural similarity of isoindolinones to certain neurotransmitters suggests potential interactions with receptors and enzymes in the central nervous system.
Infectious Diseases The isoindolinone scaffold could serve as a template for the design of novel inhibitors of essential enzymes in bacteria, viruses, or fungi.
Inflammatory Disorders The anti-inflammatory properties of some isoindolinones suggest that they may modulate key signaling pathways involved in inflammation.

Integration of Artificial Intelligence and Machine Learning in Isoindolinone Discovery and Optimization

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the drug discovery process. For the development of isoindolinone-based therapeutics, AI and machine learning (ML) can be applied at every stage, from initial hit identification to lead optimization.

Generative models, a type of AI, can be used to design novel isoindolinone derivatives with desired properties. These models can learn the underlying chemical patterns from existing data and then generate new molecules that are predicted to be active against a specific target.

Predictive models, built using ML algorithms, can be trained on large datasets of chemical structures and their associated biological activities. These models can then be used to predict the properties of new, untested isoindolinone derivatives, such as their potency, selectivity, and pharmacokinetic profile. This can help to prioritize which compounds to synthesize and test, saving time and resources.

The integration of AI and ML in isoindolinone research will likely involve:

Automated Synthesis Planning: AI algorithms can be used to devise the most efficient synthetic routes to novel isoindolinone derivatives, taking into account factors such as reaction yield, cost, and sustainability.

De Novo Drug Design: Generative models can be used to design entirely new isoindolinone-based molecules with optimized properties for a specific biological target.

Predictive Toxicology: ML models can be used to predict the potential toxicity of isoindolinone derivatives early in the discovery process, helping to avoid costly failures in later stages of development.

Q & A

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and activation energies for SN2 reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites. Solvent effects (e.g., polar aprotic vs. protic) are incorporated via the Polarizable Continuum Model (PCM). Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring of bromide release). Discrepancies may arise from neglecting dispersion forces; use empirical corrections like Grimme’s D3 term .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodological Answer : Synthesize derivatives via regioselective modifications (e.g., Suzuki coupling at the bromine site, methylation of the hydroxyl group). Test in vitro bioactivity against target enzymes (e.g., kinases) using fluorescence-based assays. Employ multivariate analysis (e.g., Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data. For conflicting SAR trends (e.g., increased potency but reduced solubility), use molecular dynamics simulations to assess ligand-protein binding stability in aqueous environments .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing contradictory biological assay results involving this compound?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in compound purity. Use Grubbs’ test to identify outliers in dose-response curves. For IC₅₀ discrepancies between labs, cross-validate using standardized reference compounds (e.g., staurosporine for kinase inhibition). Meta-analysis of published datasets (PRISMA guidelines) can resolve inconsistencies by pooling effect sizes and assessing heterogeneity via I² statistics .

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step syntheses of this compound analogs?

  • Methodological Answer : Follow Beilstein Journal guidelines: report exact equivalents, reaction times, and purification yields. Include raw spectral data (e.g., NMR integrals, HRMS traces) in supplementary materials. For air-sensitive steps, detail glovebox protocols or Schlenk line setups. Use ChemDraw schemes with annotated Rf values and CAS numbers for reagents. Disclose failed attempts (e.g., alternative catalysts or solvents) to aid troubleshooting .

Cross-Disciplinary Applications

Q. What electrochemical methods are suitable for studying the redox behavior of this compound in aqueous environments?

  • Methodological Answer : Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) at scan rates of 50–200 mV/s identifies redox peaks (e.g., hydroxyl group oxidation at ~0.8 V vs. Ag/AgCl). Use rotating disk electrode (RDE) experiments to differentiate diffusion-controlled vs. kinetically limited processes. For irreversible peaks, apply Tafel analysis to calculate electron transfer coefficients. Correlate results with computational HOMO energies to validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.